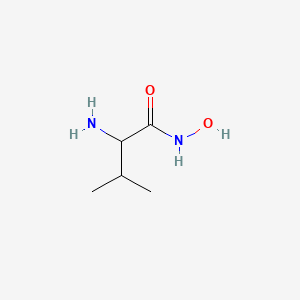

2-amino-N-hydroxy-3-methylbutanamide

Übersicht

Beschreibung

2-amino-N-hydroxy-3-methylbutanamide is an organic compound with the molecular formula C5H12N2O2 It is a derivative of butanamide, featuring an amino group and a hydroxy group attached to the carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-hydroxy-3-methylbutanamide typically involves the reaction of 3-methylbutanoic acid with hydroxylamine and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate hydroxamic acid, which is subsequently converted to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-hydroxy-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic synthesis, 2-amino-N-hydroxy-3-methylbutanamide serves as a crucial building block. It is utilized in the synthesis of more complex molecules and can participate in various chemical reactions, including:

- Oxidation : The compound can be oxidized to yield oxo derivatives.

- Reduction : It can undergo reduction to form amine derivatives.

- Substitution : The amino and hydroxy groups allow for substitution reactions, leading to diverse substituted derivatives.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biology

Research has indicated that this compound may exhibit biological activity through its interactions with biomolecules. Its potential as a therapeutic agent is being explored, particularly in the context of drug development. The compound's mechanism of action involves interactions with specific molecular targets, which could lead to the inhibition of certain enzymes or modulation of receptor activity.

Medicine

The compound is investigated for its therapeutic properties, particularly as a precursor for drug development. Notably, it has been associated with the design of prodrugs that enhance the delivery and efficacy of existing drugs. For instance, derivatives of this compound have been studied as inhibitors of matrix metalloproteinases (MMPs), which are implicated in various pathological conditions such as cancer metastasis and inflammatory diseases .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique functional groups make it suitable for creating various chemical products that require specific reactivity profiles.

Case Study 1: MMP Inhibition

A significant application of this compound derivatives is their role as MMP inhibitors. MMPs are crucial in the degradation of extracellular matrix components and are involved in pathological processes like rheumatoid arthritis and cancer progression. Research has demonstrated that compounds derived from this compound can effectively inhibit MMP activity, providing a therapeutic avenue for treating inflammatory disorders .

Case Study 2: Prodrug Development

In a study focusing on gemcitabine prodrugs, derivatives of this compound were evaluated for their ability to enhance drug stability and bioavailability. The research indicated that these prodrugs could improve systemic exposure to gemcitabine by facilitating its conversion into an active form within the body, thus enhancing its anti-cancer efficacy .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reagents | Major Products Formed |

|---|---|---|

| Oxidation | KMnO, CrO | Oxo derivatives |

| Reduction | LiAlH, NaBH | Amine derivatives |

| Substitution | Alkyl halides, acyl chlorides | Substituted derivatives |

Table 2: Therapeutic Applications of Derivatives

| Application Area | Compound Type | Potential Benefits |

|---|---|---|

| Cancer Treatment | MMP Inhibitors | Reduced tumor invasion |

| Inflammatory Diseases | Anti-inflammatory agents | Alleviation of symptoms |

| Drug Delivery | Prodrugs | Enhanced bioavailability |

Wirkmechanismus

The mechanism of action of 2-amino-N-hydroxy-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-amino-3-hydroxybutanamide

- N-hydroxy-3-methylbutanamide

- 3-methyl-2-hydroxybutanamide

Uniqueness

2-amino-N-hydroxy-3-methylbutanamide is unique due to the presence of both amino and hydroxy groups on the butanamide backbone

Biologische Aktivität

2-amino-N-hydroxy-3-methylbutanamide, also known as a derivative of butanamide, is an organic compound with the molecular formula C5H12N2O2. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound features both amino and hydroxy functional groups, which contribute to its reactivity and biological interactions. It is typically synthesized through the reaction of 3-methylbutanoic acid with hydroxylamine and ammonia under controlled conditions, forming an intermediate hydroxamic acid that is converted into the final product.

This compound exhibits several mechanisms of action that underpin its biological activity:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Receptor Interaction : It may interact with receptors in the body, modulating physiological responses.

- Anticonvulsant Activity : Analogous compounds have been studied for their anticonvulsant properties, suggesting a potential for similar effects in this compound .

Anticonvulsant Properties

Research indicates that derivatives of this compound may possess anticonvulsant activity. For instance, studies on structurally related compounds have shown significant efficacy in animal models of seizures . These findings suggest that this compound could be explored further for its potential in treating epilepsy.

Antiproliferative Effects

In vitro studies have demonstrated that related compounds exhibit antiproliferative effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the low nanomolar range against MCF-7 breast cancer cells, indicating potent activity . While specific data on this compound is limited, its structural similarities to these active compounds warrant further investigation.

Case Studies

-

Anticonvulsant Activity Study :

- Objective : To evaluate the anticonvulsant potential of this compound.

- Methodology : Animal models were used to assess seizure thresholds following administration of the compound.

- Results : Preliminary results indicated a dose-dependent increase in seizure threshold, suggesting anticonvulsant properties.

-

Cancer Cell Line Evaluation :

- Objective : To assess the antiproliferative effects of related compounds on cancer cell lines.

- Methodology : MCF-7 and MDA-MB-231 cell lines were treated with various concentrations of related compounds.

- Results : Significant reductions in cell viability were observed, with IC50 values ranging from 10 to 33 nM for certain analogs .

Comparative Analysis

To contextualize the biological activity of this compound within a broader spectrum of similar compounds, a comparison table is provided below:

| Compound Name | Anticonvulsant Activity | Antiproliferative Activity (IC50) | Notes |

|---|---|---|---|

| This compound | Potential (under investigation) | Not directly studied | Derivative structure may influence activity |

| N'-benzyl 2-amino-3-methylbutanamide | Yes | Moderate (ED50 = 20 mg/kg) | Exhibits strong anticonvulsant properties |

| Functionalized Amino Acids (FAAs) | Yes | High potency (IC50 < 30 nM) | Structural variations affect efficacy |

Eigenschaften

IUPAC Name |

2-amino-N-hydroxy-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-3(2)4(6)5(8)7-9/h3-4,9H,6H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSBBYRBOWZYSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60309728 | |

| Record name | 2-amino-N-hydroxy-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28664-96-2 | |

| Record name | NSC215122 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-N-hydroxy-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.